molecular formula C10H9ClFNS B13249258 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole

Cat. No.: B13249258
M. Wt: 229.70 g/mol
InChI Key: BIPKVPQCZOGOKO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR of this compound is expected to display distinct signals for the isopropyl group’s methyl protons (δ 1.2–1.4 ppm) and methine proton (δ 3.0–3.5 ppm). Aromatic protons ortho to electronegative substituents typically resonate downfield, with fluorine-induced deshielding likely shifting the H-5 proton to δ 7.8–8.2 ppm. Carbon-13 NMR would reveal quaternary carbons at the substitution sites (C-4: ~125 ppm, C-6: ~160 ppm) and thiazole ring carbons between 120–150 ppm.

Table 1: Predicted NMR Chemical Shifts

Position Proton Shift (δ, ppm) Carbon Shift (δ, ppm)
H-3 7.5–7.7 122–125
H-5 7.8–8.2 130–135
H-7 7.3–7.5 118–122
CH(CH₃)₂ 1.2–1.4 (CH₃), 3.0–3.5 (CH) 25–28 (CH₃), 35–38 (CH)

Infrared (IR) Vibrational Fingerprinting

IR spectroscopy identifies key functional groups: the C–F stretch (1100–1000 cm⁻¹), C–Cl stretch (750–550 cm⁻¹), and thiazole ring vibrations (1600–1500 cm⁻¹). The isopropyl group’s C–H asymmetric stretches appear at 2960–2870 cm⁻¹, while ring C=C stretches occur near 1450–1600 cm⁻¹. Absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of amine protons, distinguishing it from precursor molecules.

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level optimize the molecule’s geometry, predicting bond lengths of 1.74 Å (C–Cl), 1.34 Å (C–F), and 1.47 Å (C–S). The dihedral angle between the benzothiazole ring and isopropyl group is calculated at 15–20°, indicating mild non-planarity. HOMO-LUMO energy gaps (~4.5 eV) suggest moderate reactivity, localized on the thiazole sulfur and halogen atoms.

Properties

Molecular Formula

C10H9ClFNS

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-6-fluoro-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H9ClFNS/c1-5(2)10-13-9-7(11)3-6(12)4-8(9)14-10/h3-5H,1-2H3

InChI Key

BIPKVPQCZOGOKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole typically involves the reaction of 2-aminothiophenol with appropriate halogenated reagents. One common method is the visible-light-promoted synthesis from 2-aminothiophenols and aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is utilized in several scientific research applications:

  • Medicinal Chemistry The biological activity of this compound has been explored primarily in medicinal chemistry. It has shown potential as a scaffold for developing new pharmaceuticals, particularly targeting anti-tubercular activity. Studies indicate that compounds derived from this structure may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
  • Drug Design The uniqueness of this compound lies in its combination of both chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual substitution enhances its stability and ability to interact with specific molecular targets, making it particularly valuable in drug design.
  • Synthesis The synthesis of this compound typically involves the reaction of 2-aminothiophenol with halogenated reagents. One common method utilizes visible-light promotion to facilitate the reaction between 2-aminothiophenols and aldehydes. Industrial production methods often adapt laboratory-scale techniques to optimize yield and purity for large-scale applications.

Interaction studies involving this compound focus on its binding affinities with various biological targets. For example, it has been evaluated for its potential to inhibit specific enzymes related to tuberculosis, showcasing promising binding affinities that suggest it could serve as a lead compound in drug development.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
BenzothiazoleNo halogen substituentsParent compound
4-Chloro-2-(1-methylethyl)benzothiazoleLacks fluorineSimilar structure but different reactivity
6-Fluoro-2-(1-methylethyl)benzothiazoleLacks chlorineDifferent halogen substitution impacts properties

The combination of chlorine and fluorine substituents in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Benzothiazole Scaffold

The benzothiazole scaffold has led to the discovery of 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid (1 ), a potent gyrase inhibitor . Compound 1 exhibits excellent in vitro and in vivo activities against Gram-positive S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant S. aureus (VISA) . It also shows promising activity against the main Gram-negative ESKAPE pathogens A. baumannii, P. aeruginosa, and Escherichia coli .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Target Compound :
  • Substituents : 4-Cl, 6-F, 2-isopropyl.
  • The isopropyl group contributes steric bulk and lipophilicity.
Analog 1 : 7-Chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenyl)benzo[1,3]thiazole
  • Substituents: 7-Cl, 6-F, 2-aminooxazole/thiazole.
  • Comparison: The 7-Cl substituent (vs. The 2-aminooxazole/thiazole group introduces hydrogen-bonding capacity, contrasting with the nonpolar isopropyl group in the target. Bioactivity: This analog demonstrated significant analgesic and anti-inflammatory activity in vivo, suggesting that 2-position functionalization with heterocycles enhances pharmacological potency .
Analog 2 : 6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole
  • Substituents : 6-F, fused imidazo ring, 4-methoxyphenyl.
  • Comparison :
    • The fused imidazo ring adds rigidity and planar geometry, which may improve DNA intercalation or enzyme inhibition.
    • The 4-methoxyphenyl group (electron-donating) contrasts with the electron-withdrawing Cl in the target.
    • Bioactivity : Imidazo-benzothiazoles are reported to exhibit antitumor and antifungal properties, highlighting the role of fused rings in diversifying biological effects .

Structural and Pharmacological Divergence

Analog 3 : 5-Chloro-6-fluoro-2,1,3-benzothiadiazole
  • Core Structure : Benzothiadiazole (two nitrogen atoms in a six-membered ring) vs. benzothiazole.
  • The 5-Cl,6-F substitution pattern in this analog differs from the 4-Cl,6-F arrangement in the target, leading to altered charge distribution. Applications: Benzothiadiazoles are often used in materials science and as antiviral agents, whereas benzothiazoles are more common in drug discovery .
Analog 4 : 2-[5-(4-Chlorophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole (Compound 8)
  • Substituents : 2-furyl with 4-chlorophenyl, 6-amidine.
  • The furan-linked chlorophenyl group may enhance π-π interactions in hydrophobic environments. Synthesis: Prepared via condensation reactions under controlled heating, differing from halogenation pathways used for the target .

Data Table: Key Properties of Target and Analogs

Compound Name Substituents Molecular Weight Key Bioactivities Synthesis Method
4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole 4-Cl, 6-F, 2-isopropyl 244.7 g/mol Under investigation Halogenation/alkylation
7-Chloro-6-fluoro-2-(aminooxazol)benzothiazole 7-Cl, 6-F, 2-aminooxazol 312.8 g/mol Analgesic, anti-inflammatory Condensation
6-Fluoro-2-(4-methoxyphenyl)imidazo-benzothiazole 6-F, fused imidazo, 4-OCH3 325.3 g/mol Antitumor, antifungal Microwave synthesis
5-Chloro-6-fluoro-2,1,3-benzothiadiazole 5-Cl, 6-F, thiadiazole core 190.6 g/mol Antiviral, materials science Cyclization

Biological Activity

4-Chloro-6-fluoro-2-(1-methylethyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H9ClFNS
  • Molecular Weight : 229.7 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C1=CC(=C(S1)N=C2C=CC(=C(C2)Cl)F)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been shown to act as an enzyme inhibitor, which may disrupt normal cellular functions, leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness particularly against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli4 μg/mL
P. aeruginosa8 μg/mL
Acinetobacter baumannii0.5 μg/mL

These results highlight its potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (μM)
MCF-7 (Breast Cancer)<1
A549 (Lung Cancer)<2
H1299 (Lung Cancer)<3

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of benzothiazole derivatives, including this compound, against multidrug-resistant bacterial strains. The study concluded that modifications to the benzothiazole scaffold enhance antimicrobial potency and selectivity against resistant strains .
  • Anticancer Evaluation : Another research article focused on the synthesis and biological evaluation of novel benzothiazole compounds, revealing that derivatives similar to this compound exhibited significant cytotoxicity against various human cancer cell lines while showing low toxicity in normal cell lines .

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